

# Application Notes and Protocols for MES Monohydrate in Plant Cell Culture Media

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## Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083

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These application notes provide a comprehensive guide to the use of **MES monohydrate** (2-(N-morpholino)ethanesulfonic acid monohydrate) as a buffering agent in plant cell culture media. Maintaining a stable pH is critical for optimal cell growth, differentiation, and the production of secondary metabolites. MES is a non-toxic, zwitterionic buffer widely used to stabilize the pH of plant culture media, typically within the optimal range of 5.5 to 6.7.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Data Presentation: MES Monohydrate Concentrations

The optimal concentration of **MES monohydrate** can vary depending on the plant species, the specific culture system (e.g., callus, suspension, protoplast), and the basal medium formulation. The following table summarizes recommended MES concentrations from various studies.

| Plant Species/Culture Type | Basal Medium           | MES Monohydrate Concentration | Optimal pH    | Notes  |
|----------------------------|------------------------|-------------------------------|---------------|--|
| Arabidopsis thaliana       | Murashige & Skoog (MS) | 0.01% - 0.1% (w/v)            | ~5.8          | Concentrations in this range have been shown to promote root growth. A concentration of 1% (w/v) was found to be inhibitory. <a href="#">[8]</a> |
| Soybean (Glycine max)      | Gamborg's B5           | 3 mM and 20 mM                | 5.4 - 5.6     | Used in protocols for Agrobacterium-mediated transformation. <a href="#">[9]</a>   |
| Maize (Zea mays)           | Sand Culture           | 2.0 mM                        | 4.0 - 7.0     | MES had notable effects on mineral nutrient uptake. <a href="#">[10]</a>   |
| Apple (Malus domestica)    | Protoplast Culture     | 5 mM                          | Not Specified | Used for the isolation and culture of protoplasts from leaf mesophyll. <a href="#">[11]</a>  |

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General  
Protoplast  
Culture

Not Specified

10 mM

5.8

A common  
concentration for  
maintaining the  
viability and  
regeneration of  
protoplasts.[12]

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## Experimental Protocols

### Protocol 1: Preparation of MES-Buffered Murashige & Skoog (MS) Medium (1 L)

This protocol describes the preparation of a standard MS medium supplemented with **MES monohydrate** for general plant cell culture.

Materials:

- Murashige & Skoog Basal Salt Mixture
- Sucrose
- myo-Inositol
- Vitamins (as required)
- Plant Growth Regulators (e.g., auxins, cytokinins)
- **MES Monohydrate** ( $C_6H_{13}NO_4S \cdot H_2O$ , MW: 213.25 g/mol )
- Potassium Hydroxide (KOH) or Hydrochloric Acid (HCl) for pH adjustment
- Distilled or deionized water
- Agar (for solid medium)

Procedure:

- Dissolve Basal Salts: To approximately 800 mL of distilled water in a 1 L beaker, add the MS basal salt mixture and stir until fully dissolved.
- Add Organic Supplements: Add sucrose, myo-inositol, and any required vitamins to the solution. Stir until dissolved.
- Add **MES Monohydrate**: Weigh the desired amount of **MES monohydrate** (refer to the table above for guidance, e.g., for a 0.05% solution, add 0.5 g). Add it to the beaker and stir until it is completely dissolved.
- Add Plant Growth Regulators: Add the required plant growth regulators from stock solutions.
- Adjust pH: Calibrate a pH meter and adjust the pH of the medium to the desired value (typically 5.8 for most plant cultures) using 1N KOH to increase the pH or 1N HCl to decrease it.[\[13\]](#)
- Final Volume Adjustment: Bring the final volume of the medium to 1 L with distilled water.
- Add Gelling Agent (for solid medium): If preparing a solid medium, add agar (typically 7-8 g/L) and heat the medium while stirring until the agar is completely dissolved.
- Sterilization: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes. Note that autoclaving MES solutions can cause them to turn yellow, though this does not significantly change the pH.[\[14\]](#) For heat-sensitive compounds, filter sterilization is recommended.
- Storage: Store the sterilized medium at 4°C in the dark until use.

## Protocol 2: Preparation of MES-Buffered Gamborg's B5 Medium (1 L)

This protocol is suitable for the culture of various plant species, including soybean.

Materials:

- Gamborg's B5 Basal Salt Mixture

- Sucrose
- Vitamins
- Plant Growth Regulators
- **MES Monohydrate**
- KOH or HCl for pH adjustment
- Distilled or deionized water
- Agar (for solid medium)

#### Procedure:

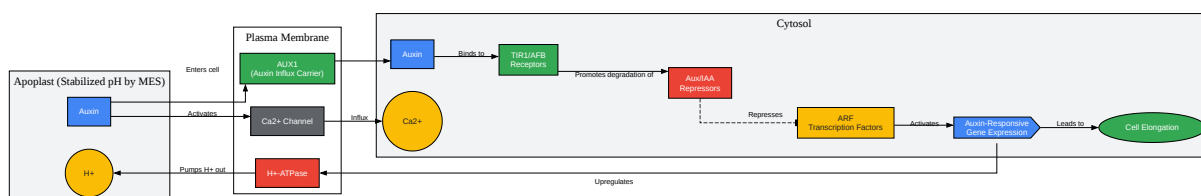
- **Dissolve Components:** In a 1 L beaker, dissolve the Gamborg's B5 basal salt mixture, sucrose, and vitamins in approximately 800 mL of distilled water.
- **Add MES Monohydrate:** Add the desired amount of **MES monohydrate** (e.g., for a 3 mM solution, add approximately 0.64 g) and stir until dissolved.[\[9\]](#)
- **Add Growth Regulators:** Add the required plant growth regulators.
- **Adjust pH:** Adjust the pH of the medium to the desired level (e.g., 5.6) using KOH or HCl.[\[9\]](#)
- **Final Volume:** Adjust the final volume to 1 L with distilled water.
- **Add Gelling Agent and Sterilize:** Follow steps 7-9 from Protocol 1 for adding a gelling agent (if needed) and for sterilization and storage.

## Signaling Pathways and Experimental Workflows

A stable apoplastic pH, maintained by MES, is crucial for the perception and transduction of key plant hormones like auxin and cytokinin, and it also plays a role in the plant's response to environmental cues.

## Influence of Stable Apoplastic pH on Auxin Signaling

Auxin plays a central role in cell elongation and root development. The "acid growth" hypothesis suggests that auxin promotes cell elongation by activating plasma membrane H<sup>+</sup>-ATPases, which pump protons into the apoplast, lowering its pH and activating cell wall-loosening enzymes.[15] A stable, slightly acidic apoplastic pH maintained by MES ensures the optimal activity of these H<sup>+</sup>-ATPases and the downstream signaling cascade. Furthermore, rapid auxin responses involve a Ca<sup>2+</sup> influx, which is also influenced by the apoplastic pH.[16]

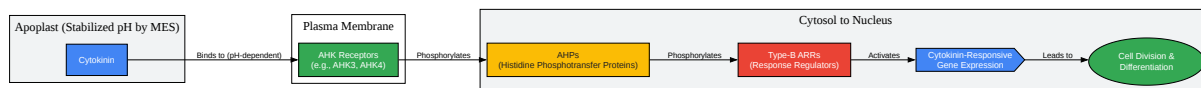


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Caption: Stable apoplastic pH influences auxin influx and H<sup>+</sup>-ATPase activity.

## Influence of Stable Apoplastic pH on Cytokinin Signaling

The binding of cytokinins to their receptors, such as AHK3 and AHK4, is pH-dependent, with increased binding observed at a higher pH (around 6.5-7.0).[13] By preventing drastic drops in apoplastic pH caused by cellular metabolism, MES ensures that cytokinin receptors can efficiently perceive the hormone signal, leading to the activation of the downstream phosphorelay signaling cascade.

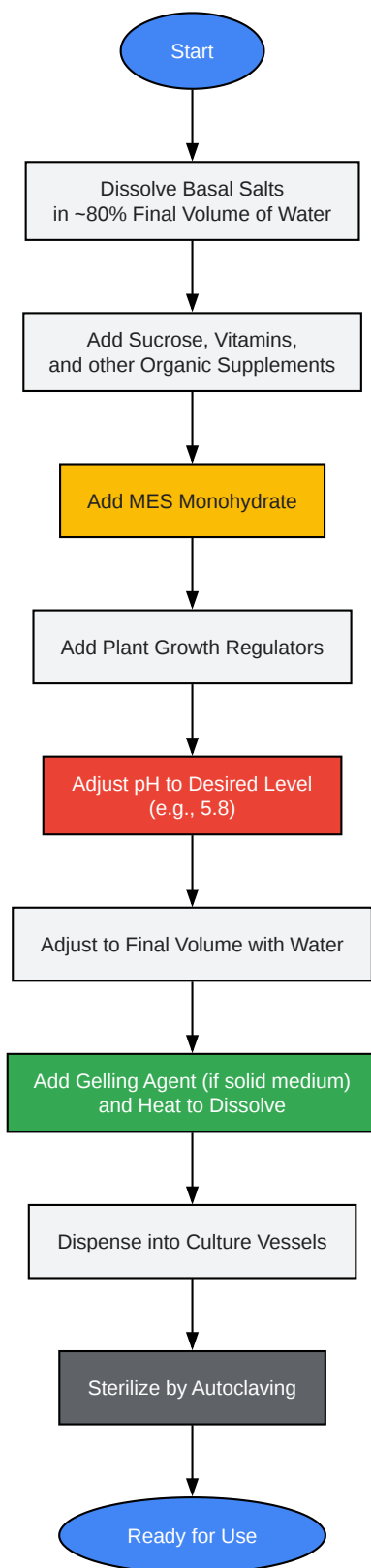


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Caption: Stable apoplastic pH is crucial for efficient cytokinin perception.

## Experimental Workflow: Preparing MES-Buffered Plant Culture Medium

The following diagram illustrates the general workflow for preparing a plant cell culture medium containing **MES monohydrate**.



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Caption: Workflow for preparing MES-buffered plant culture medium.

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